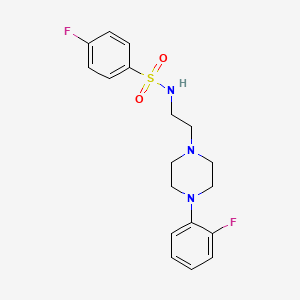

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperazine moiety

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Similar compounds have been found to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis.

Biochemical Pathways

By inhibiting ents, the compound could potentially disrupt nucleotide synthesis and adenosine regulation pathways .

Result of Action

The inhibition of ents could potentially lead to a decrease in nucleoside uptake, affecting dna and rna synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at reflux for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Potassium Carbonate: Used as a base in substitution reactions.

Palladium Catalysts: Employed in cross-coupling reactions, such as the Hartwig-Buchwald N-arylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hartwig-Buchwald N-arylation can yield various substituted phenylpiperazines .

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of neuroligands for dopamine and serotonin receptors.

Biology: It is used in molecular imaging studies to investigate receptor binding and activity.

Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(2-fluorophenyl)piperazine): A related compound with similar pharmacological properties.

4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound studied for its inhibitory effects on nucleoside transporters.

Uniqueness

4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a fluorinated phenylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process starting from saccharin derivatives. The initial reaction combines saccharin with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile, followed by purification through silica gel chromatography. The resulting compound features a complex structure with multiple functional groups, including a piperazine moiety and a sulfonamide group, which are crucial for its biological activity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. A comparative analysis of several compounds revealed that those with halogen substitutions, such as fluorine, tend to exhibit enhanced biological activity.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.12 | MCF-7 |

| Compound B | 0.65 | HeLa |

| 4-Fluoro Compound | 15.63 | MCF-7 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential efficacy of these compounds in cancer therapy .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key cellular processes such as tubulin polymerization and apoptosis induction. Studies have shown that similar compounds can disrupt microtubule organization and induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptotic cell death .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with sulfonamide derivatives. Compounds structurally related to this compound have been tested against various bacterial strains and fungi, demonstrating moderate to good antimicrobial efficacy.

| Pathogen Type | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Gram-positive | 100 - 400 |

| Gram-negative | 200 - 800 |

| Fungi | 400 - 1600 |

These findings suggest that the sulfonamide group plays a critical role in enhancing the antimicrobial properties of the compound .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer effects of several piperazine-based compounds, including derivatives similar to our target compound. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity against MCF-7 cells, with certain substitutions leading to improved potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various sulfonamide derivatives demonstrated that compounds with fluorine substitutions were particularly effective against both Gram-positive and Gram-negative bacteria. The study highlighted that structural variations could enhance or diminish antibacterial activity, emphasizing the importance of molecular design in drug development .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2S/c19-15-5-7-16(8-6-15)26(24,25)21-9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUVYBHRQUDNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.